molecular formula C12H15N3O B6202425 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine CAS No. 1491542-80-3

1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine

Cat. No. B6202425
CAS RN: 1491542-80-3
M. Wt: 217.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2-Methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine (MMP) is a chemical compound that has been studied for its potential applications in scientific research. MMP is a member of the pyrazol class of compounds, which are known for their wide range of biological activities. The structure of MMP is composed of a pyrazol ring with a methoxy group attached to the ring nitrogen and a methyl group attached to the nitrogen of the pyrazol ring. This compound has been studied for its potential applications in scientific research, including its use as a therapeutic agent, a biomarker, and a potential drug target.

Scientific Research Applications

1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine has been studied for its potential applications in scientific research. It has been used as a therapeutic agent, a biomarker, and a potential drug target. In particular, 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation and pain. In addition, 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine has been studied for its potential to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of nucleic acids. 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine has also been studied for its potential to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell proliferation and differentiation.

Mechanism of Action

The mechanism of action of 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine is not fully understood. However, it is believed that 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine acts as an inhibitor of enzymes involved in the production of prostaglandins, nucleic acids, and other molecules involved in cell proliferation and differentiation. In particular, 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine has also been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of nucleic acids. Additionally, 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine has been shown to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine has been studied for its potential biochemical and physiological effects. Studies have shown that 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine has the potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 may lead to a decrease in inflammation and pain. 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine has also been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of nucleic acids. Inhibition of DHFR may lead to a decrease in cell proliferation and differentiation. Additionally, 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine has been shown to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell proliferation and differentiation. Inhibition of tyrosine kinase may lead to a decrease in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine has several advantages for use in laboratory experiments. It is relatively stable, with a half-life of approximately one hour at room temperature. Additionally, it is relatively easy to synthesize, with a number of methods available for its synthesis. Furthermore, it is relatively non-toxic and has a low potential for adverse effects. However, 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine also has some limitations. Its relatively short half-life may limit its use in long-term experiments. Additionally, its potential for adverse effects may limit its use in experiments involving human subjects.

Future Directions

Future research on 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine should focus on its potential as a therapeutic agent, a biomarker, and a potential drug target. Additionally, further research should be conducted to determine its potential biochemical and physiological effects. Moreover, further research should be conducted to develop more efficient and cost-effective methods for the synthesis of 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine. Finally, further research should be conducted to investigate the potential for adverse effects and to develop strategies to minimize or eliminate these effects.

Synthesis Methods

1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine can be synthesized through a number of methods. One of the most common methods is the reaction of 1-bromo-5-(2-methoxy-4-methylphenyl)-1H-pyrazole with methylamine in the presence of a catalytic amount of sodium hydroxide. This reaction produces 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine in an aqueous solution. Other methods for the synthesis of 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine include the reaction of 1-bromo-5-(2-methoxy-4-methylphenyl)-1H-pyrazole with dimethylamine in the presence of a catalytic amount of sodium hydroxide, the reaction of 1-bromo-5-(2-methoxy-4-methylphenyl)-1H-pyrazole with methylamine in the presence of a catalytic amount of potassium hydroxide, and the reaction of 1-bromo-5-(2-methoxy-4-methylphenyl)-1H-pyrazole with methylamine in the presence of a catalytic amount of zinc chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine involves the reaction of 2-methoxy-4-methylbenzaldehyde with hydrazine hydrate to form 5-(2-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxaldehyde, which is then reduced to 5-(2-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid. The resulting acid is then coupled with 1-(chloromethyl) cyclohexane to form the desired compound.", "Starting Materials": ["2-methoxy-4-methylbenzaldehyde", "hydrazine hydrate", "1-(chloromethyl) cyclohexane"], "Reaction": ["Step 1: Reaction of 2-methoxy-4-methylbenzaldehyde with hydrazine hydrate in ethanol to form 5-(2-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxaldehyde", "Step 2: Reduction of 5-(2-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxaldehyde with sodium borohydride in ethanol to form 5-(2-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid", "Step 3: Coupling of 5-(2-methoxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid with 1-(chloromethyl) cyclohexane in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane to form 1-[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine"] }

CAS RN

1491542-80-3

Molecular Formula

C12H15N3O

Molecular Weight

217.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.